
1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a piperazine ring substituted with a fluoroethyl group and an ethanone moiety.
Scientific Research Applications
1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged
Mechanism of Action
Target of Action
The primary target of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
This compound interacts with its target, PARP, leading to the inhibition of the catalytical activity of PARP1 . This interaction enhances the cleavage of PARP1 and increases the phosphorylation of H2AX .
Biochemical Pathways
The inhibition of PARP1 by this compound affects the DNA repair pathway. The enhanced cleavage of PARP1 and increased phosphorylation of H2AX indicate DNA damage . This leads to the activation of downstream effects such as the increase in CASPASE 3/7 activity, which is associated with apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include the loss of cell viability in human estrogen-receptor-positive breast cancer cells . Specifically, the compound exhibited moderate to significant efficacy against these cells .
Preparation Methods
The synthesis of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone typically involves the reaction of 2-fluoroethylamine with piperazine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using reagents like sodium azide or thiols, leading to the formation of azido or thioether derivatives
Comparison with Similar Compounds
1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone can be compared with other similar compounds, such as:
- 1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone
- 1-(4-(2-Methylamino)ethyl)piperazin-1-yl)ethanone
- 1-(4-(2-Ethoxyethyl)piperazin-1-yl)ethanone
These compounds share a similar piperazine core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The presence of the fluoroethyl group in this compound imparts unique properties, such as increased lipophilicity and potential for specific biological interactions .
Properties
IUPAC Name |
1-[4-(2-fluoroethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2O/c1-8(12)11-6-4-10(3-2-9)5-7-11/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUFGFCTLJVPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid](/img/structure/B2479516.png)
![(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2479517.png)

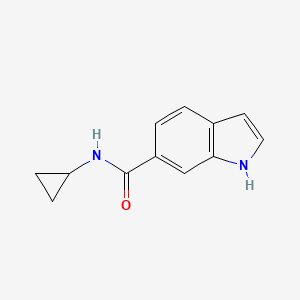
![ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2479520.png)
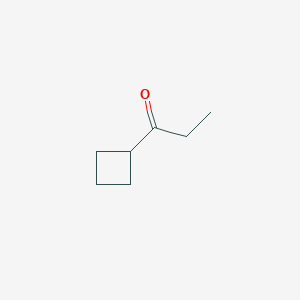
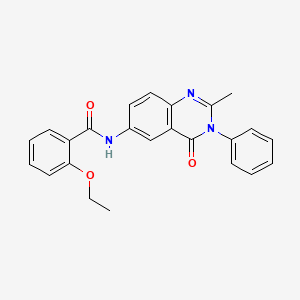

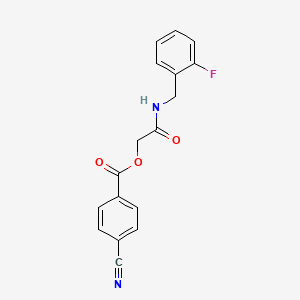
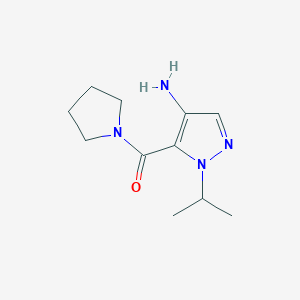
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2479535.png)
![N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2479537.png)

![Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2479539.png)
